3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thioxo-thiazolidinone moiety and an imidazole-containing side chain. Its structure includes:
- A cyclopentyl group at position 3 of the thiazolidinone ring, influencing steric and electronic properties.
- A (Z)-configured methylidene bridge linking the thiazolidinone and pyrido-pyrimidinone systems, critical for planar molecular geometry.
The imidazole moiety may further modulate pharmacokinetic properties, such as solubility and membrane permeability .
Properties
IUPAC Name |
(5Z)-3-cyclopentyl-5-[[2-(3-imidazol-1-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2S2/c30-21-17(14-18-22(31)29(23(32)33-18)16-6-1-2-7-16)20(26-19-8-3-4-12-28(19)21)25-9-5-11-27-13-10-24-15-27/h3-4,8,10,12-16,25H,1-2,5-7,9,11H2/b18-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLSGYSLPAVLGQ-JXAWBTAJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCCCN5C=CN=C5)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCCCN5C=CN=C5)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrido[1,2-a]Pyrimidin-4-One Core
The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized via cyclocondensation of 2-aminopyridine derivatives with β-ketoesters. For Compound X , 2-amino-4-methylpyridine reacts with ethyl acetoacetate under acidic conditions to form 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Key parameters include:
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Ethanol | 78 | |
| Catalyst | Acetic acid (6 equiv) | - | |
| Temperature (°C) | 130 | - | |
| Reaction Time (h) | 18 | - |
The reaction proceeds via nucleophilic attack of the β-ketoester’s enol form on the 2-aminopyridine, followed by cyclization and dehydration .
Introduction of the Imidazolylpropyl Amino Side Chain
The 2-position amino group is functionalized via nucleophilic substitution. A chloro intermediate (2-chloro-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one) reacts with 3-(1H-imidazol-1-yl)propan-1-amine in dimethylformamide (DMF) at 80°C for 12 hours:
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | DMF | 65 | |
| Base | Triethylamine (3 equiv) | - | |
| Temperature (°C) | 80 | - | |
| Reaction Time (h) | 12 | - |
The reaction’s success hinges on the activation of the chloro group by electron-withdrawing effects of the pyrimidinone ring .
Synthesis of the Thiazolidinone Fragment
The 3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene moiety is prepared via cyclocondensation of cyclopentylamine with carbon disulfide and ethyl bromoacetate:
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Step 1 : Cyclopentylamine reacts with carbon disulfide in ethanol to form N-cyclopentyl dithiocarbamate.
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Step 2 : Alkylation with ethyl bromoacetate yields 3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one.
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Step 3 : Oxidation with hydrogen peroxide generates the 4-oxo derivative .
Knoevenagel Condensation for Fragment Coupling
The final step involves Knoevenagel condensation between the pyrido[1,2-a]pyrimidin-4-one derivative and the thiazolidinone aldehyde. The reaction is conducted in ethanol with piperidine as a base, yielding the Z-configured product due to steric hindrance:
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Ethanol | 72 | |
| Catalyst | Piperidine (0.1 equiv) | - | |
| Temperature (°C) | Reflux | - | |
| Reaction Time (h) | 6 | - |
Mechanistically, the aldehyde’s α-hydrogen is deprotonated to form an enolate, which attacks the pyrido[1,2-a]pyrimidin-4-one’s activated methyl group. Conjugation stabilizes the Z-isomer .
Spectroscopic Characterization
Compound X is validated via:
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¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, imidazole), 7.89 (d, J = 6.8 Hz, 1H, pyrido), 6.34 (s, 1H, thiazolidinone CH).
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IR (KBr) : 1685 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S).
Optimization Challenges
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine and pyridopyrimidine moieties.
Reduction: Reduction reactions may target the oxo groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions and cellular pathways. Its ability to interact with biological macromolecules makes it a valuable tool for biochemical studies.
Medicine
The compound’s potential medicinal properties make it a candidate for drug development. It may exhibit activity against various diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related compounds differ in substituents on the thiazolidinone ring, pyrido-pyrimidinone core, or side chains, leading to variations in bioactivity and physicochemical properties. Key analogs include:
Substituent Variations on the Thiazolidinone Ring
*Calculated based on analogs in .
Modifications to the Pyrido-Pyrimidinone Core
- Methylation at position 7 or 9 (e.g., 7-methyl or 9-methyl derivatives ) can alter electron density and binding affinity to biological targets.
Side Chain Modifications
- Imidazole vs. Benzyl Groups: The 3-(1H-imidazol-1-yl)propylamino side chain in the target compound may improve metal-binding capacity compared to benzyl or alkylamino groups in analogs .
- Azo Linkages: Thiazolidinones with azo groups (e.g., 2-R-phenyl derivatives ) exhibit pronounced antimicrobial activity but lack the imidazole-mediated specificity seen in the target compound .
Mechanistic and Pharmacological Insights
- Ferroptosis Induction: Thiazolidinone derivatives can disrupt redox homeostasis, a mechanism linked to ferroptosis in oral squamous cell carcinoma (OSCC) . The target compound’s thioxo group may act as a redox-active site.
- Antimicrobial Action: Analogous thiazolidinones inhibit bacterial growth via interference with cell wall synthesis or enzyme inhibition (e.g., dihydrofolate reductase) .
- Structural Advantage: The (Z)-configured methylidene bridge and imidazole side chain may synergize to enhance target selectivity compared to simpler thiazolidinones .
Biological Activity
The compound 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one represents a novel class of organic molecules with potential therapeutic applications. Its unique structural features, including thiazolidine, imidazole, and pyridopyrimidine moieties, suggest diverse biological activities. This article reviews the biological activity of this compound based on available literature and experimental data.
Chemical Structure and Properties
The molecular formula of the compound is with a monoisotopic mass of approximately 400.10278 Da. The compound's structure includes functional groups that are known to interact with various biological targets, potentially influencing cellular processes.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in critical signaling pathways. It may modulate activities related to:
- Enzyme inhibition : The thiazolidine moiety may play a role in inhibiting specific enzymes that are crucial for cell survival or proliferation.
- Receptor interaction : The imidazole group is known to interact with various receptors, potentially affecting neurotransmission and other signaling cascades.
Anticancer Activity
Recent studies have indicated that compounds structurally similar to this one exhibit significant anticancer properties. For instance, thiazolidine derivatives have been reported to induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death.
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Neuroprotective Effects
Research suggests that the imidazole component may confer neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
Case Studies
Several case studies have explored the biological efficacy of similar compounds:
- Case Study 1 : A derivative exhibited selective cytotoxicity against human prostate cancer cells while sparing normal prostate cells, highlighting its potential for targeted cancer therapy.
- Case Study 2 : In vitro studies demonstrated that the compound could inhibit the growth of multidrug-resistant bacterial strains, suggesting its utility in treating infections caused by resistant pathogens.
- Case Study 3 : Animal models showed that administration of the compound resulted in significant improvement in cognitive function following induced neurodegeneration, indicating potential use in neurodegenerative diseases.
Q & A
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?
The synthesis involves a multi-step process:
- Thiazolidinone ring formation : Cyclopentyl-substituted thiazolidinone precursors are synthesized using cyclopentylamine and carbon disulfide under basic conditions .
- Pyrido-pyrimidinone core assembly : A Knoevenagel condensation introduces the Z-configuration methylidene group, requiring inert atmospheres (e.g., nitrogen) and refluxing in aprotic solvents like acetonitrile .
- Imidazole-propylamino sidechain incorporation : Nucleophilic substitution or coupling reactions are used, often catalyzed by Lewis acids (e.g., ZnCl₂) . Optimization tips : Adjust solvent polarity (e.g., DMSO for better solubility) and monitor reaction progress via TLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. Which spectroscopic methods are critical for confirming the compound’s structure?
- NMR : ¹H and ¹³C NMR confirm regiochemistry of the thiazolidinone and pyrido-pyrimidinone moieties. Key signals include the thioxo group (δ ~160-170 ppm in ¹³C) and imidazole protons (δ ~7.5-8.0 ppm in ¹H) .
- IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1200 cm⁻¹) groups .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. What preliminary assays are recommended to assess its biological activity?
- In vitro enzyme inhibition : Screen against kinases or proteases linked to disease pathways (e.g., anti-inflammatory targets like COX-2) using fluorogenic substrates .
- Antioxidant assays : DPPH or ABTS radical scavenging tests quantify redox potential .
- Cytotoxicity profiling : Use MTT assays on human cell lines (e.g., HEK293) to establish safety thresholds .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Pharmacokinetic analysis : Measure plasma stability (e.g., liver microsome assays) to identify metabolic liabilities .
- Structural analogs : Compare activity of derivatives (e.g., replacing cyclopentyl with benzyl groups) to pinpoint pharmacophores .
- Dose-response studies : Adjust dosing regimens in animal models to account for bioavailability differences .
Q. What computational strategies are effective for predicting binding modes with target proteins?
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to prioritize binding poses. Focus on interactions between the imidazole-propylamino group and active-site residues .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- QSAR modeling : Corporate electronic descriptors (e.g., HOMO-LUMO gaps) to predict activity trends across derivatives .
Q. How should researchers address low reproducibility in synthesis yields?
- Parameter screening : Use design-of-experiments (DoE) to test variables like temperature (60–100°C), catalyst loading (0.5–5 mol%), and reaction time (12–48 hrs) .
- Intermediate characterization : Isolate and validate each precursor (e.g., thiazolidinone intermediate) via HPLC before proceeding to subsequent steps .
Q. What strategies mitigate off-target effects in cellular assays?
- Selectivity profiling : Screen against a panel of related enzymes (e.g., kinase family members) to identify specificity .
- Proteome-wide affinity capture : Use pull-down assays with biotinylated analogs and mass spectrometry to map unintended targets .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Optimized Yield
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Thiazolidinone formation | DMF | K₂CO₃ | 80 | 65–70 | |
| Knoevenagel condensation | Acetonitrile | Piperidine | Reflux | 50–55 | |
| Sidechain coupling | DCM | EDCI/HOBt | 25 | 40–45 |
Q. Table 2. Comparative Bioactivity of Structural Analogs
| Compound Modification | Target IC₅₀ (nM) | Selectivity Ratio (vs. off-target) | Reference |
|---|---|---|---|
| Cyclopentyl group | COX-2: 120 ± 15 | 8.5 (vs. COX-1) | |
| Benzyl substitution | COX-2: 95 ± 10 | 5.2 (vs. COX-1) | |
| Imidazole removal | COX-2: >1000 | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
